Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione
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Overview
Description
Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione is a complex organic compound with the molecular formula C10H12O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione involves a catalytic 4-exo-dig carbocyclization process. This method utilizes diazo group tethered alkynes and a Rh-catalyst to achieve the desired furan-fused cyclobutanone structure . The reaction conditions are carefully controlled to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes that can be optimized for efficiency and cost-effectiveness. The use of Rh2(carboxylate)4 as a catalyst is critical for achieving high selectivity and yield in the production process .
Chemical Reactions Analysis
Types of Reactions
Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione has several scientific research applications, including:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Benzo[3,4]cyclobuta[1,2-c]furan-1,3-dione: Shares a similar core structure but differs in the degree of hydrogenation.
Perhydrocyclobuta[c]furan-1,3-dione: Another related compound with a different substitution pattern.
Uniqueness
Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
6537-93-5 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-oxatricyclo[5.4.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-3-1-2-4-6(5)8(7)10(12)13-9/h5-8H,1-4H2 |
InChI Key |
PMOWBAJHXVJCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3C2C(=O)OC3=O |
Origin of Product |
United States |
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